6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one 2,2,2-trifluoroacetate is a complex organic compound known for its unique spiro structure. This compound is characterized by the presence of a spiro linkage between a benzo[e][1,3]oxazine and a piperidinone ring. The trifluoroacetate group adds to its chemical stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one 2,2,2-trifluoroacetate typically involves multi-step organic reactions. The process begins with the formation of the benzo[e][1,3]oxazine ring, followed by the introduction of the piperidinone moiety. The final step involves the addition of the trifluoroacetate group under controlled conditions to ensure the stability of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidinone ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the spiro compound.
Wissenschaftliche Forschungsanwendungen
6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one 2,2,2-trifluoroacetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The trifluoroacetate group enhances its binding affinity and stability, making it a potent compound in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride
- 6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one acetate
Uniqueness
Compared to similar compounds, 6-Methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group. This group enhances its chemical stability and reactivity, making it more suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C15H17F3N2O4 |
---|---|
Molekulargewicht |
346.30 g/mol |
IUPAC-Name |
6-methylspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H16N2O2.C2HF3O2/c1-9-2-3-11-10(8-9)12(16)15-13(17-11)4-6-14-7-5-13;3-2(4,5)1(6)7/h2-3,8,14H,4-7H2,1H3,(H,15,16);(H,6,7) |
InChI-Schlüssel |
HHFKHKKBQALHIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC3(CCNCC3)NC2=O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.